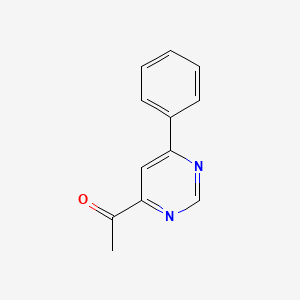

1-(6-Phenylpyrimidin-4-yl)ethanone

説明

Structure

3D Structure

特性

CAS番号 |

64571-51-3 |

|---|---|

分子式 |

C12H10N2O |

分子量 |

198.22 g/mol |

IUPAC名 |

1-(6-phenylpyrimidin-4-yl)ethanone |

InChI |

InChI=1S/C12H10N2O/c1-9(15)11-7-12(14-8-13-11)10-5-3-2-4-6-10/h2-8H,1H3 |

InChIキー |

IWMCUKMWPSVNTH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

Spectroscopic and Synthetic Insights into 1-(6-Phenylpyrimidin-4-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the anticipated spectroscopic data for 1-(6-Phenylpyrimidin-4-yl)ethanone is summarized below. These tables provide a predictive framework for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for 1-(6-Phenylpyrimidin-4-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-2 (pyrimidine ring) |

| ~8.5 | s | 1H | H-5 (pyrimidine ring) |

| ~8.2 - 8.0 | m | 2H | ortho-H (phenyl ring) |

| ~7.6 - 7.4 | m | 3H | meta- & para-H (phenyl ring) |

| ~2.8 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(6-Phenylpyrimidin-4-yl)ethanone

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (acetyl group) |

| ~165 | C-4 (pyrimidine ring) |

| ~163 | C-6 (pyrimidine ring) |

| ~158 | C-2 (pyrimidine ring) |

| ~137 | C-ipso (phenyl ring) |

| ~131 | C-para (phenyl ring) |

| ~129 | C-ortho/meta (phenyl ring) |

| ~118 | C-5 (pyrimidine ring) |

| ~28 | -COCH₃ |

Table 3: Predicted Key IR Absorption Bands for 1-(6-Phenylpyrimidin-4-yl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretching (acetyl ketone) |

| ~1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (pyrimidine and phenyl rings) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Weak | Aliphatic C-H stretching (methyl group) |

Table 4: Predicted Mass Spectrometry Data for 1-(6-Phenylpyrimidin-4-yl)ethanone

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M-15]+ | Loss of methyl radical (•CH₃) |

| [M-43]+ | Loss of acetyl radical (•COCH₃) |

| Phenyl and pyrimidine ring fragments | Characteristic fragmentation pattern |

General Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of pyrimidine derivatives, which can be adapted for 1-(6-Phenylpyrimidin-4-yl)ethanone.

Synthesis

A common and effective method for the synthesis of 4,6-disubstituted pyrimidines involves a condensation reaction.

General Procedure for the Synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone:

A mixture of a suitable β-diketone precursor, such as acetylacetone, and benzamidine hydrochloride would be refluxed in the presence of a base, like sodium ethoxide, in an appropriate solvent, typically ethanol. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a typical workflow for the synthesis and characterization of a pyrimidine derivative and a conceptual signaling pathway where such a molecule might be involved.

Caption: General workflow for the synthesis and characterization of 1-(6-Phenylpyrimidin-4-yl)ethanone.

Caption: Conceptual signaling pathway illustrating the potential role of a pyrimidine derivative as a receptor inhibitor.

Physical and chemical properties of 1-(6-Phenylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Phenylpyrimidin-4-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a phenyl group and an ethanone moiety. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the phenyl group and the acetyl group suggests potential for diverse chemical modifications and a range of pharmacological activities. This technical guide aims to provide a comprehensive overview of the known and predicted physicochemical properties, synthetic methodologies, and potential biological significance of this compound and its close relatives, tailored for a scientific audience.

Physicochemical Properties

Due to the absence of direct experimental data for 1-(6-Phenylpyrimidin-4-yl)ethanone, a combination of predicted values and experimental data for a close structural analog, 1-(6-Methylpyrimidin-4-yl)ethanone, is provided below.

Predicted Properties of 1-(6-Phenylpyrimidin-4-yl)ethanone

Computational models provide estimations of key physicochemical parameters, which are valuable for initial assessments in drug discovery and development.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| LogP | 2.1 |

| Topological Polar Surface Area | 42.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Experimental Properties of 1-(6-Methylpyrimidin-4-yl)ethanone

The following table summarizes the experimental data available for the closely related compound, 1-(6-Methylpyrimidin-4-yl)ethanone (CAS No: 67073-96-5), to offer a point of comparison.[1]

| Property | Experimental Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol [1] |

| CAS Number | 67073-96-5[1] |

| Physical State | Solid |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone is not documented in readily accessible literature, a general synthetic approach can be inferred from established methods for the preparation of similar pyrimidine derivatives.

General Synthetic Protocol: Condensation Reaction

A common and effective method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone, a plausible route would involve the reaction of a phenyl-substituted three-carbon component with acetamidine.

Reaction Scheme:

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from benzoylacetonitrile and N-vinylacetamide or through a multi-component reaction involving benzaldehyde, a ketone, and an amidine source. A more direct approach would be the condensation of a 1-phenyl-1,3-butanedione equivalent with formamidine or a related amidine.

Illustrative Experimental Procedure (Hypothetical):

-

Reaction Setup: A solution of a suitable phenyl-substituted 1,3-dicarbonyl compound (1 equivalent) in an appropriate solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: An amidine hydrochloride salt (e.g., formamidine hydrochloride, 1.2 equivalents) and a base (e.g., sodium ethoxide, sodium hydroxide, 1.5 equivalents) are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for a period of 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 1-(6-Phenylpyrimidin-4-yl)ethanone.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region for the phenyl and pyrimidine protons, and a singlet in the aliphatic region for the acetyl methyl protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, the aromatic and pyrimidine carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration would be expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

While the specific biological activity of 1-(6-Phenylpyrimidin-4-yl)ethanone has not been extensively reported, the broader class of phenylpyrimidine derivatives has been investigated for a wide range of pharmacological effects.[2][3] These compounds are known to interact with various biological targets, leading to the modulation of key signaling pathways.

General Biological Activities of Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives have demonstrated a diverse array of biological activities, including:

-

Anticancer Activity: Many phenylpyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.

-

Antifungal Activity: Some phenylpyrimidines have been identified as potent antifungal agents, often by targeting enzymes essential for fungal cell wall biosynthesis, such as lanosterol 14α-demethylase (CYP51).[6]

-

Anti-inflammatory Activity: Certain derivatives have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Phenylpyrimidine derivatives have been designed and synthesized to target specific kinases involved in various diseases.

Potential Signaling Pathways Modulated by Phenylpyrimidine Derivatives

Based on the activities of related compounds, 1-(6-Phenylpyrimidin-4-yl)ethanone could potentially modulate several key cellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer.[7] Some pyrimidine derivatives have been shown to inhibit components of this pathway.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

-

NF-κB Signaling Pathway: This pathway plays a crucial role in inflammation and immunity, and its dysregulation is associated with various diseases, including cancer.[8]

-

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway: This pathway is activated under low oxygen conditions and is involved in tumor progression and angiogenesis.[9]

Visualizations

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for the synthesis and characterization of a phenylpyrimidine derivative and a simplified representation of a key signaling pathway that such compounds may modulate.

Conclusion

1-(6-Phenylpyrimidin-4-yl)ethanone represents a molecule of interest within the broader class of phenylpyrimidine derivatives. While specific experimental data for this compound is sparse in the public domain, predictions of its physicochemical properties and knowledge of related compounds suggest it is a viable candidate for synthesis and biological evaluation. The general synthetic routes for pyrimidines are well-established, providing a clear path for its preparation. The diverse biological activities associated with the phenylpyrimidine scaffold, particularly in oncology and infectious diseases, underscore the potential of 1-(6-Phenylpyrimidin-4-yl)ethanone as a lead compound for drug discovery efforts. Further research is warranted to synthesize this compound, characterize its properties, and explore its pharmacological profile and mechanism of action.

References

- 1. 1-(6-Methylpyrimidin-4-yl)ethanone | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology [mdpi.com]

Unraveling the Therapeutic Potential of Phenylpyrimidine Scaffolds: A Review of Related Bioactive Analogs

Despite a comprehensive search of scientific literature and chemical databases, specific information regarding the mechanism of action for 1-(6-Phenylpyrimidin-4-yl)ethanone remains elusive. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the known biological activities of structurally related phenylpyrimidine derivatives, offering insights into the potential therapeutic applications of this chemical class.

The pyrimidine core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. These activities range from antimicrobial and anticancer to the inhibition of specific enzymes involved in various disease pathways. While data on 1-(6-Phenylpyrimidin-4-yl)ethanone is not publicly available, the exploration of its analogs provides a valuable framework for postulating its potential biological profile and for guiding future research endeavors.

Phenylpyrimidine Derivatives as Enzyme Inhibitors

Several studies have highlighted the potential of phenylpyrimidine derivatives to act as potent and selective enzyme inhibitors. This activity is often attributed to the ability of the pyrimidine ring and its substituents to form key interactions within the active sites of target enzymes.

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of 2-phenylpyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. Overactivity of BTK is implicated in various B-cell malignancies. One study reported that certain derivatives displayed significant inhibitory activity against BTK, with IC50 values in the micromolar range. The proposed mechanism involves the binding of the phenylpyrimidine core within the kinase domain, leading to the modulation of downstream signaling pathways.

Mobile Colistin Resistance Protein (MCR-1) Inhibition

In the fight against antibiotic resistance, researchers have identified 1-phenyl-2-(phenylamino)ethanone derivatives as potential inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin. While not a direct pyrimidine derivative, this class of compounds shares a phenyl-ethanone moiety. Virtual screening and subsequent in vitro assays revealed that these compounds could potentiate the activity of colistin against MCR-1-producing bacteria. Molecular docking studies suggested that these inhibitors occupy the active site of MCR-1, interacting with key residues to block its enzymatic function.

Antimicrobial and Anticancer Activities of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in the development of antimicrobial and anticancer agents. The structural versatility of this heterocycle allows for modifications that can lead to compounds with potent activity against various pathogens and cancer cell lines.

Antibacterial and Antifungal Properties

Numerous pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a thiophenyl substituted pyrimidine derivative has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for this class of compounds involves the inhibition of the bacterial cell division protein FtsZ.

Furthermore, other research has focused on the synthesis of 2-amino pyrimidine derivatives, which have demonstrated moderate to good antibacterial and antifungal activity against various strains.

Anticancer Potential

The antiproliferative activity of pyrimidine derivatives is a significant area of research. Novel pyrimidine-based compounds have been developed and shown to possess antioxidant and anticancer properties. While the exact mechanisms are often multifaceted, they can involve the induction of apoptosis, inhibition of cell cycle progression, and interference with DNA synthesis.

Experimental Methodologies for Evaluating Phenylpyrimidine Derivatives

To assess the biological activity of novel phenylpyrimidine compounds, a variety of experimental protocols are employed. Below are generalized methodologies based on the available literature for related compounds.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potential of a compound against a specific enzyme.

-

General Protocol:

-

The target enzyme is incubated with its substrate in a suitable buffer system.

-

Varying concentrations of the test compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The enzymatic activity is measured by monitoring the formation of a product or the depletion of a substrate, often using spectrophotometric or fluorometric methods.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

General Protocol (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a multi-well plate containing a suitable growth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions (e.g., temperature, time).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

In Vitro Cytotoxicity Assays

-

Objective: To evaluate the cytotoxic effects of a compound on cancer cell lines.

-

General Protocol (MTT Assay):

-

Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Logical Workflow for Drug Discovery with Phenylpyrimidine Scaffolds

The process of identifying and developing a new drug candidate based on the phenylpyrimidine scaffold typically follows a structured workflow.

Conclusion

While the specific mechanism of action for 1-(6-Phenylpyrimidin-4-yl)ethanone is not documented, the broader family of phenylpyrimidine derivatives represents a rich source of biologically active compounds with therapeutic potential across various diseases. The insights gathered from related analogs suggest that this compound could exhibit inhibitory activity against kinases or other enzymes, or possess antimicrobial or anticancer properties. Further research, beginning with the synthesis and systematic biological screening of 1-(6-Phenylpyrimidin-4-yl)ethanone, is necessary to elucidate its specific molecular targets and mechanism of action. The experimental protocols and discovery workflow outlined in this guide provide a robust framework for such future investigations.

Literature review on pyrimidine-based compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental component of nucleic acids, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its inherent ability to interact with a wide range of biological targets has made it a cornerstone in the development of therapeutic agents across various disease areas.[2] Drugs incorporating the pyrimidine motif have demonstrated significant clinical success as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2] This guide provides a comprehensive review of pyrimidine-based compounds in drug discovery, focusing on their mechanisms of action, quantitative data, and key experimental protocols.

Key Therapeutic Areas and Mechanisms of Action

Pyrimidine derivatives have shown remarkable versatility, leading to the development of drugs for a multitude of diseases. Their success is largely attributed to their ability to mimic endogenous molecules and interact with the active sites of enzymes, such as kinases.[3]

Oncology: A Major Focus

In the field of oncology, pyrimidine-based compounds have emerged as a critical class of therapeutics, particularly as protein kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their deregulation is a common hallmark of cancer.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a crucial target in cancer therapy.[5] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival.[6] Several pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to block this pathway.[5] These inhibitors typically compete with ATP at the kinase domain, preventing autophosphorylation and downstream signaling.[7]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Figure 1: Simplified EGFR signaling pathway and inhibition by pyrimidine-based TKIs.

Quantitative Data on Pyrimidine-Based Drugs

The potency of drug candidates is a critical factor in their development. The following table summarizes the in vitro activity of several key pyrimidine-based anticancer agents against various cancer cell lines and kinases.

| Compound/Drug Name | Target(s) | Cancer Cell Line | IC50/EC50 | Reference |

| Osimertinib | EGFR (T790M mutant) | H1975 (NSCLC) | 10 nM (GI50) | [7] |

| Compound 10b | EGFR | HepG2 | 8.29 nM (IC50) | [8] |

| Compound 10b | EGFR | A549 | 5.85 µM (IC50) | [8] |

| Compound 10b | EGFR | MCF-7 | 7.68 µM (IC50) | [8] |

| Compound 17j | Tubulin | A549 | 1.1 - 4.4 nM (IC50) | [9] |

| RDS 3442 derivative (2a) | Not Specified | Various | 4 - 8 µM (EC50) | [10] |

| Pyrazolo[3,4-d]pyrimidine (88) | HER2 | Not Specified | 81 ± 40 ng/mL (IC50) | [11] |

| Pyrazolo[3,4-d]pyrimidine (88) | EGFR-L858R | Not Specified | 59 ± 30 ng/mL (IC50) | [11] |

| Pyrazolo[3,4-d]pyrimidine (88) | EGFR-T790M | Not Specified | 49 ± 20 ng/mL (IC50) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are representative protocols for the synthesis of a pyrimidine core and a common biological evaluation assay.

Synthesis: One-Pot Multicomponent Reaction for Pyrimidine Derivatives

This protocol outlines a general method for synthesizing 2-thioxo-dihydropyrimidine derivatives, a common starting point for further functionalization.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl cyanoacetate

-

Thiourea

-

Potassium bicarbonate (KHCO3)

-

Ethanol

Procedure:

-

To a solution of the aromatic aldehyde (1 mmol) in ethanol (10 mL), add ethyl cyanoacetate (1 mmol) and thiourea (1.2 mmol).

-

Add potassium bicarbonate (1.5 mmol) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

This is a generalized protocol based on similar syntheses.[11]

Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pyrimidine-based test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow in the discovery and initial evaluation of novel pyrimidine-based compounds.

Figure 2: A typical workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[2] Its synthetic tractability and ability to target a diverse range of biomolecules have solidified its importance in medicinal chemistry.[13] The development of novel pyrimidine derivatives, particularly as kinase inhibitors in oncology, remains a vibrant and promising field.[4] Future research will likely focus on developing more selective and potent compounds, overcoming drug resistance, and exploring new therapeutic applications for this versatile heterocyclic system.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. growingscience.com [growingscience.com]

Solubility Profile of 1-(6-Phenylpyrimidin-4-yl)ethanone in Common Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(6-Phenylpyrimidin-4-yl)ethanone, a key consideration for its application in research and pharmaceutical development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes illustrative solubility data for a structurally related compound, a detailed experimental protocol for solubility measurement, and a standardized workflow to guide researchers in generating reproducible solubility profiles.

Introduction to the Solubility of Phenylpyrimidine Derivatives

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. Phenylpyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery. Understanding the solubility of 1-(6-Phenylpyrimidin-4-yl)ethanone is essential for its handling, purification, and formulation into suitable dosage forms.

Illustrative Solubility Data

To provide a practical example of how solubility data for a heterocyclic compound is presented, the following table summarizes the mole fraction solubility of a structurally analogous compound, 6-phenylpyridazin-3(2H)-one, in various pharmaceutical solvents at different temperatures. This data serves as a reference for the types of measurements and the level of detail expected in a comprehensive solubility study.

Table 1: Mole Fraction Solubility of 6-Phenylpyridazin-3(2H)-one in Various Solvents

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Dimethyl Sulfoxide (DMSO) | 3.81 x 10⁻¹ | 4.09 x 10⁻¹ | 4.32 x 10⁻¹ | 4.54 x 10⁻¹ | 4.73 x 10⁻¹ |

| Polyethylene Glycol-400 (PEG-400) | 3.35 x 10⁻¹ | 3.59 x 10⁻¹ | 3.78 x 10⁻¹ | 3.96 x 10⁻¹ | 4.12 x 10⁻¹ |

| Transcutol® | 2.89 x 10⁻¹ | 3.05 x 10⁻¹ | 3.20 x 10⁻¹ | 3.34 x 10⁻¹ | 3.46 x 10⁻¹ |

| Ethyl Acetate (EA) | 6.85 x 10⁻² | 7.21 x 10⁻² | 7.54 x 10⁻² | 7.85 x 10⁻² | 8.81 x 10⁻² |

| 2-Butanol | 1.69 x 10⁻² | 1.81 x 10⁻² | 1.94 x 10⁻² | 2.06 x 10⁻² | 2.18 x 10⁻² |

| 1-Butanol | 1.64 x 10⁻² | 1.76 x 10⁻² | 1.88 x 10⁻² | 1.99 x 10⁻² | 2.11 x 10⁻² |

| Propylene Glycol (PG) | 1.15 x 10⁻² | 1.23 x 10⁻² | 1.32 x 10⁻² | 1.41 x 10⁻² | 1.50 x 10⁻² |

| Isopropyl Alcohol (IPA) | 1.11 x 10⁻² | 1.20 x 10⁻² | 1.28 x 10⁻² | 1.36 x 10⁻² | 1.44 x 10⁻² |

| Ethylene Glycol (EG) | 0.98 x 10⁻² | 1.05 x 10⁻² | 1.12 x 10⁻² | 1.19 x 10⁻² | 1.27 x 10⁻² |

| Ethanol | 0.65 x 10⁻² | 0.70 x 10⁻² | 0.74 x 10⁻² | 0.78 x 10⁻² | 0.82 x 10⁻² |

| Methanol | 0.41 x 10⁻² | 0.44 x 10⁻² | 0.47 x 10⁻² | 0.49 x 10⁻² | 0.52 x 10⁻² |

| Water | 0.98 x 10⁻⁵ | 1.05 x 10⁻⁵ | 1.12 x 10⁻⁵ | 1.19 x 10⁻⁵ | 1.26 x 10⁻⁵ |

Note: Data presented is for 6-phenylpyridazin-3(2H)-one and is intended for illustrative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound, such as 1-(6-Phenylpyrimidin-4-yl)ethanone, in various organic solvents using the isothermal shake-flask method.

Materials and Equipment

-

Compound: 1-(6-Phenylpyrimidin-4-yl)ethanone (solid, of known purity)

-

Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with orbital shaking capabilities

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

-

Procedure

-

Preparation of Standard Solutions: A series of standard solutions of 1-(6-Phenylpyrimidin-4-yl)ethanone of known concentrations are prepared in each solvent to be tested. These will be used to construct a calibration curve.

-

Sample Preparation: An excess amount of solid 1-(6-Phenylpyrimidin-4-yl)ethanone is added to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: The vials are securely capped and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation speed should be adequate to keep the solid suspended without causing excessive turbulence.

-

Phase Separation: After the equilibration period, the agitation is stopped, and the vials are allowed to stand undisturbed in the thermostatic bath for a set period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved microparticles.

-

Dilution: The clear filtrate is then accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of 1-(6-Phenylpyrimidin-4-yl)ethanone in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining equilibrium solubility.

Conclusion

While direct solubility data for 1-(6-Phenylpyrimidin-4-yl)ethanone is not currently available, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol for the shake-flask method is a robust and widely accepted approach. By following this standardized workflow, scientists and drug development professionals can generate reliable and reproducible solubility data, which is fundamental for the continued development and formulation of this and other promising phenylpyrimidine derivatives.

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-(6-Phenylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 1-(6-phenylpyrimidin-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document outlines the key synthetic strategies, details a plausible experimental protocol, and presents relevant data in a structured format for ease of reference.

Retrosynthetic Analysis

The retrosynthetic analysis of 1-(6-phenylpyrimidin-4-yl)ethanone reveals a convergent synthetic strategy rooted in the classical construction of the pyrimidine ring. The primary disconnection point is across the C-N bonds of the pyrimidine ring, a common and effective approach for the synthesis of this heterocycle.

This disconnection leads to two key synthons: a nucleophilic amidine and an electrophilic 1,3-dicarbonyl compound. The phenyl group at the 6-position and the acetyl group at the 4-position of the target molecule guide the choice of these precursors.

Logical Relationship of Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 1-(6-phenylpyrimidin-4-yl)ethanone.

The synthetic equivalent for the amidine synthon is benzamidine , which provides the phenyl group at the C6 position of the pyrimidine ring. The 1,3-dicarbonyl synthon required is 3-acetyl-2,4-pentanedione , which possesses the necessary acetyl group and the diketone functionality for cyclization.

Tabulated Synthetic Data

The following table summarizes the key reactants and expected product characteristics for the proposed synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction | Expected Yield (%) | Melting Point (°C) |

| Benzamidine Hydrochloride | C₇H₉ClN₂ | 156.61 | Precursor | - | 164-167 |

| 3-Acetyl-2,4-pentanedione | C₇H₁₀O₃ | 142.15 | Precursor | - | 49-51 |

| 1-(6-Phenylpyrimidin-4-yl)ethanone | C₁₂H₁₀N₂O | 198.22 | Product | 60-75 (estimated) | Not reported |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-(6-phenylpyrimidin-4-yl)ethanone based on established pyrimidine synthesis protocols.

Reaction Scheme:

Benzamidine Hydrochloride + 3-Acetyl-2,4-pentanedione → 1-(6-Phenylpyrimidin-4-yl)ethanone

Materials and Reagents:

-

Benzamidine hydrochloride

-

3-Acetyl-2,4-pentanedione

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with absolute ethanol (40 mL).

-

Base Preparation: Sodium metal (a stoichiometric equivalent to the benzamidine hydrochloride) is carefully added to the ethanol to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.

-

Addition of Reactants: Benzamidine hydrochloride (1.0 eq) is added to the sodium ethoxide solution, followed by the addition of 3-acetyl-2,4-pentanedione (1.0 eq).

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(6-phenylpyrimidin-4-yl)ethanone.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step experimental workflow for the synthesis of the target molecule.

Caption: Experimental workflow for the synthesis of 1-(6-phenylpyrimidin-4-yl)ethanone.

This in-depth guide provides a solid foundation for the synthesis of 1-(6-phenylpyrimidin-4-yl)ethanone. Researchers and drug development professionals can utilize this information to further explore the potential of this and related compounds. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 1-(6-Phenylpyrimidin-4-yl)ethanone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the field of oncology. Its ability to mimic the purine bases of ATP allows for competitive inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors based on a 1-(6-phenylpyrimidin-4-yl)ethanone core structure. While direct synthesis from 1-(6-phenylpyrimidin-4-yl)ethanone is not extensively documented in readily available literature, this guide leverages established synthetic methodologies for analogous 4,6-disubstituted pyrimidine derivatives to provide a comprehensive roadmap for researchers. The protocols outlined below are based on well-precedented reactions and provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors.

Synthetic Strategies

The primary synthetic route to functionalize the 1-(6-phenylpyrimidin-4-yl)ethanone scaffold for kinase inhibitor synthesis involves the modification of the acetyl group. A common and effective strategy is the Claisen-Schmidt condensation reaction. This reaction introduces a chalcone-like moiety, which can then be further cyclized with various reagents to generate a diverse range of heterocyclic systems fused to the pyrimidine ring, a common feature in many kinase inhibitors.

A generalized synthetic scheme is presented below:

Application Notes and Protocols for Suzuki Coupling Reactions of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and critical considerations for performing Suzuki-Miyaura cross-coupling reactions with pyrimidine derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug discovery for the synthesis of novel pyrimidine-containing compounds, which are prevalent in a wide array of biologically active molecules.[1][2]

Introduction to Suzuki Coupling with Pyrimidines

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3] For pyrimidine derivatives, this reaction is instrumental in creating substituted pyrimidines by attaching various aryl, heteroaryl, or alkyl groups to the pyrimidine core. Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the pyrimidine ring, which makes them more reactive than analogous benzene halides.[1] The versatility of this reaction allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[2]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A general experimental workflow for the Suzuki coupling of pyrimidine derivatives is outlined below. This is followed by specific protocols with optimized conditions for different substrates.

Caption: A typical experimental workflow for Suzuki coupling of pyrimidines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

This protocol is optimized for a rapid and efficient regioselective C4-arylation of 2,4-dichloropyrimidines.[1]

Materials:

-

2,4-Dichloropyrimidine

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Microwave reactor

Procedure:

-

In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the respective boronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This protocol describes the arylation of a bromophenyl-substituted dichloropyrimidine.[4]

Materials:

-

5-(4-bromophenyl)-4,6-dichloropyrimidine

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

Procedure:

-

To a reaction flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium phosphate (3.0 equiv.), and Pd(PPh₃)₄ (5 mol%).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 70-80°C and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Suzuki Coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is optimized for the microwave-assisted coupling of a brominated pyrazolopyrimidinone, a common scaffold in medicinal chemistry.[5][6]

Materials:

-

3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

-

Aryl or heteroaryl boronic acid

-

XPhos Pd G2 catalyst

-

XPhos ligand

-

Potassium carbonate (K₂CO₃)

-

Ethanol/Water mixture

Procedure:

-

In a microwave vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), the boronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), XPhos Pd G2 (5 mol%), and XPhos (5 mol%).

-

Add a 1:1 mixture of ethanol and water.

-

Seal the vial and heat in a microwave reactor at 100°C for 30 minutes.

-

After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Suzuki coupling reactions with pyrimidine derivatives, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Optimization of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | 95 |

| Pd(dppf)Cl₂ (1.0) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | 88 |

| Pd(OAc)₂ (1.0) / PPh₃ (2.0) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | 85 |

| Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | 90 |

| Pd(PPh₃)₄ (0.5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | 92 |

Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Boronic Acids [4]

| Boronic Acid | Base | Solvent | Yield (%) |

| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 |

| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 88 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 90 |

| 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |

| 3-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 |

Table 3: Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one [6]

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 92 |

| 4-Tolylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 95 |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 94 |

| 3-Thienylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 85 |

| 2-Naphthylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 88 |

Key Components and Relationships

The success of a Suzuki coupling reaction with pyrimidine derivatives is dependent on the careful selection and interplay of several key components.

Caption: Key components and their relationships in a Suzuki coupling reaction.

These protocols and data provide a solid foundation for researchers to develop and optimize Suzuki coupling reactions for their specific pyrimidine derivatives of interest. The choice of catalyst, base, solvent, and reaction conditions should be tailored to the specific substrates being used to achieve optimal yields and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Application Notes and Protocols for Phenyl-Pyrimidine Derivatives in Anticancer Research

Disclaimer: Direct research on the specific compound 1-(6-Phenylpyrimidin-4-yl)ethanone is not extensively available in the public domain. The following application notes and protocols are based on the study of closely related phenyl-pyrimidine derivatives and their demonstrated potential in anticancer research.

Application Notes

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleic acids and a wide array of bioactive molecules.[1] Phenyl-pyrimidine derivatives, in particular, have emerged as a promising class of compounds in anticancer drug discovery. These molecules have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, colon, lung, and leukemia.[1][2]

The anticancer mechanism of these derivatives is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several studies have identified pyrimidine derivatives as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Polo-like kinase 1 (PLK1), and the Bromodomain and Extra-Terminal (BET) family protein BRD4.[3][4][5] By targeting these pathways, phenyl-pyrimidine compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[3][4]

Furthermore, some pyrimidine-based compounds have shown efficacy in overcoming multidrug resistance, a major challenge in cancer chemotherapy.[2] The lipophilic nature of certain derivatives may enhance their ability to cross cell membranes and reach intracellular targets.[2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles. This adaptability makes the phenyl-pyrimidine scaffold a highly attractive starting point for the development of novel, targeted anticancer therapies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anticancer activities of various reported phenyl-pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of Phenyl-Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| SK-25 | MiaPaCa-2 (Pancreatic) | 1.95 | [6] |

| Compound 4f | MCF-7 (Breast) | 1.629 | [1] |

| Compound 4i | MCF-7 (Breast) | 1.841 | [1] |

| Compound 4a | MCF-7 (Breast) | 2.958 | [1] |

| Compound 5a | MCF-7 (Breast) | 1.77 | [5] |

| Compound 5e | MCF-7 (Breast) | 1.39 | [5] |

| Compound 6b | HepG2 (Liver) | 2.68 | [5] |

| Compound 5a | HepG2 (Liver) | 2.71 | [5] |

| Compound 4 | BRD4 Inhibition | 0.029 | [3][4] |

| Compound 7 | PLK1 Inhibition | 0.02 | [4] |

Table 2: In Vivo Antitumor Efficacy of Phenyl-Pyrimidine Derivatives

| Compound/Derivative | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |

| SK-25 | Ehrlich Ascites Carcinoma (EAC) | 30 mg/kg | 94.71 | [6] |

| SK-25 | Ehrlich Tumor (Solid) | 30 mg/kg | 59.06 | [6] |

| SK-25 | Sarcoma-180 (Solid) | 30 mg/kg | 45.68 | [6] |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cells in vitro.

1. Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

Caption: Generalized workflow for the synthesis of phenyl-pyrimidine derivatives.

Caption: Potential signaling pathways targeted by phenyl-pyrimidine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 6. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Molecular Docking Studies of 1-(6-Phenylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on the compound 1-(6-phenylpyrimidin-4-yl)ethanone. This document outlines the rationale for target selection, detailed experimental protocols for in silico analysis, and methods for data presentation and visualization.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a critical tool in structure-based drug design, enabling the rapid screening of potential drug candidates and the elucidation of their binding mechanisms at a molecular level. The compound 1-(6-phenylpyrimidin-4-yl)ethanone belongs to the phenylpyrimidine class of molecules, which are known to interact with various biological targets. Derivatives of pyrimidine have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. Given this background, molecular docking can be instrumental in identifying and validating potential protein targets for this specific compound, thereby guiding further experimental studies.

Potential Target Proteins

Based on the known activities of similar pyrimidine-containing compounds, several protein families are proposed as potential targets for 1-(6-phenylpyrimidin-4-yl)ethanone. These include:

-

Protein Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[2] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established target for pyrimidine derivatives and represents a primary candidate for docking studies.

-

Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Phenylpyrimidine derivatives have been designed as antifungal agents targeting CYP51.[3] Docking 1-(6-phenylpyrimidin-4-yl)ethanone against fungal CYP51 could reveal its potential as an antifungal agent.

-

Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation. Docking against COX-1 and COX-2 could help in assessing the anti-inflammatory potential and selectivity of the compound.

Experimental Protocols

This section details the step-by-step methodology for performing a molecular docking study using widely accepted software and tools. The protocol is generalized but uses AutoDock Vina as a specific example for the docking calculation step.

Protocol 1: Target Protein Preparation

-

Selection and Retrieval:

-

Identify the Protein Data Bank (PDB) ID for the target protein of interest (e.g., EGFR kinase domain: 2GS2, Candida albicans CYP51: 5V5Z).

-

Download the protein structure in PDB format from the RCSB Protein Data Bank.

-

-

Protein Cleanup:

-

Open the PDB file in a molecular visualization tool such as PyMOL or Biovia Discovery Studio Visualizer.

-

Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

-

If the protein has multiple chains and only one is required for the study, delete the extraneous chains.

-

-

Preparation for Docking:

-

Use AutoDock Tools (ADT) to prepare the protein.

-

Add polar hydrogens to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein in PDBQT format, which includes atomic charges and atom type definitions.

-

Protocol 2: Ligand Preparation

-

Ligand Structure Generation:

-

Draw the 2D structure of 1-(6-phenylpyrimidin-4-yl)ethanone using a chemical drawing software like ChemDraw or MarvinSketch.

-

Convert the 2D structure into a 3D structure.

-

Save the structure in a suitable format, such as MOL or SDF.

-

-

Ligand Optimization and Preparation:

-

Open the 3D ligand structure in a program like Avogadro or use an online tool to perform energy minimization to obtain a stable conformation.

-

Use AutoDock Tools (ADT) to prepare the ligand.

-

Detect the rotatable bonds within the ligand.

-

Assign Gasteiger charges.

-

Save the prepared ligand in PDBQT format.

-

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Generation:

-

Load the prepared protein (PDBQT file) into AutoDock Tools.

-

Define the binding site for docking. If the binding site is known from a co-crystallized ligand, center the grid box on that ligand's position. For blind docking, the grid box should encompass the entire protein surface.[4]

-

Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand in various orientations. Note the center coordinates and dimensions of the grid box.

-

-

Configuration File:

-

Create a text file named conf.txt.

-

Specify the paths to the prepared protein and ligand PDBQT files.

-

Enter the grid box center and size parameters that were determined in the previous step.

-

Define the output file name for the docking results (e.g., out.pdbqt).

-

Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is typical, but can be increased for more rigorous searches).[5]

-

-

Running the Docking Simulation:

-

Open a command-line terminal.

-

Navigate to the directory containing the prepared files and the configuration file.

-

Execute the AutoDock Vina command: vina --config conf.txt --log log.txt

-

Protocol 4: Analysis of Docking Results

-

Binding Affinity Evaluation:

-

Open the generated log file (log.txt).

-

The binding affinities (in kcal/mol) for the different binding poses of the ligand will be listed. A more negative value indicates a stronger predicted binding affinity.[6]

-

-

Visualization of Binding Poses:

-

Open the output PDBQT file (out.pdbqt) in PyMOL or Biovia Discovery Studio Visualizer along with the prepared protein structure.

-

Analyze the top-ranked binding pose (the one with the lowest binding energy).

-

Examine the interactions between the ligand and the protein's amino acid residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[7]

-

-

Interaction Analysis:

-

Use the visualization software to measure the distances of hydrogen bonds (typically < 3.5 Å).

-

Identify the specific amino acid residues in the binding pocket that are interacting with the ligand.

-

Generate 2D interaction diagrams using software like LigPlot+ or the tools within Biovia Discovery Studio.

-

Data Presentation

Quantitative results from the molecular docking studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Docking Scores and Binding Affinities

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) |

| EGFR Kinase Domain | 2GS2 | -8.5 | 1.2 |

| C. albicans CYP51 | 5V5Z | -9.2 | 1.5 |

| COX-2 | 5IKR | -7.8 | 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Analysis of Intermolecular Interactions for the Top-Ranked Pose

| Target Protein | Interacting Residues | Hydrogen Bond(s) (Ligand atom - Residue atom, Distance Å) | Hydrophobic Interactions (Residues) |

| EGFR Kinase Domain | Met793, Leu718, Val726 | O (ethanone) - NH (Met793), 2.9 Å | Leu718, Val726, Ala743 |

| C. albicans CYP51 | Tyr132, His377, Met508 | N (pyrimidine) - OH (Tyr132), 3.1 Å | Ile379, Phe228, Met508 |

| COX-2 | Arg513, Val523, Ser353 | O (ethanone) - NH (Arg513), 3.0 Å | Val523, Leu352, Tyr385 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Molecular Docking Workflow

Caption: A flowchart illustrating the major phases of a molecular docking study.

EGFR Signaling Pathway

Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.

References

- 1. tau.edu.ng [tau.edu.ng]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone Derivatives for COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and evaluation of 1-(6-phenylpyrimidin-4-yl)ethanone and its derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The synthetic strategy is based on the cyclization of a 1,3-dicarbonyl compound with urea, a straightforward and efficient method for constructing the core pyrimidine scaffold. This is followed by protocols for in vitro evaluation of COX-2 inhibitory activity and an overview of the relevant signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2] Pyrimidine-containing compounds have emerged as a promising class of selective COX-2 inhibitors.[3][4] This application note details a practical and efficient method for the synthesis of 1-(6-phenylpyrimidin-4-yl)ethanone derivatives, a scaffold with potential for potent and selective COX-2 inhibition.

Synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone Derivatives

The synthesis of the target 1-(6-phenylpyrimidin-4-yl)ethanone core is achieved through a one-pot cyclocondensation reaction between a β-diketone and urea. A general workflow for the synthesis and subsequent evaluation is presented below.

Caption: General experimental workflow from synthesis to biological evaluation.

Materials and Reagents

-

Benzoylacetone (1-phenylbutane-1,3-dione)

-

Urea

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Experimental Protocol: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

This protocol describes the synthesis of the core pyrimidinone scaffold. The acetyl group can be introduced in subsequent steps or by using appropriately substituted starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone (10 mmol) and urea (12 mmol) in ethanol (50 mL).

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (12 mmol) in water (10 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with dilute hydrochloric acid until the pH is approximately 7.

-

Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-methyl-6-phenylpyrimidin-2(1H)-one.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

In Vitro COX-2 Inhibition Assay

The following is a detailed protocol for determining the COX-2 inhibitory activity of the synthesized compounds using a fluorometric assay kit.

Materials

-

COX-2 Inhibitor Screening Kit (Fluorometric)

-

Synthesized pyrimidine derivatives

-

DMSO (Dimethyl sulfoxide)

-

96-well white opaque plate with a flat bottom

-

Fluorescence plate reader

Experimental Protocol

-

Compound Preparation: Dissolve the synthesized pyrimidine derivatives in DMSO to prepare stock solutions. Further dilute with the provided assay buffer to achieve a range of test concentrations.

-

Reagent Preparation: Prepare the COX-2 enzyme, probe, and substrate solutions according to the manufacturer's instructions.

-

Assay Plate Setup:

-

Test Wells: Add 10 µL of the diluted test compound solution.

-

Enzyme Control (100% activity): Add 10 µL of assay buffer (containing the same concentration of DMSO as the test wells).

-

Blank Control: Add 10 µL of assay buffer.

-

-

Enzyme Addition: Add 10 µL of the COX-2 working solution to the test and enzyme control wells. Add 10 µL of assay buffer to the blank control wells.

-

Incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

-

Probe Addition: Add 10 µL of the COX-2 probe to all wells.

-

Substrate Addition and Measurement: Quickly add 10 µL of the COX-2 substrate to all wells. Immediately measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) in a kinetic mode for 5-10 minutes at 37°C.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (RFU_sample - RFU_blank) / (RFU_enzyme_control - RFU_blank)] * 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the COX-2 inhibitory activity of various pyrimidine derivatives reported in the literature, providing a benchmark for newly synthesized compounds.

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Pyrimidine Derivative 1 | 0.65 | 5.05 | 7.77 | [5] |

| Pyrimidine Derivative 2 | 0.85 | 5.50 | 6.47 | [5] |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | >10 | >34 | [2] |

| Celecoxib (Reference) | 0.04 | 15 | 375 | [2] |

| Pyrimidine-based fluorescent inhibitor | 1.8 | >100 | >55 |

Signaling Pathway

The anti-inflammatory effects of the synthesized 1-(6-phenylpyrimidin-4-yl)ethanone derivatives are mediated through the inhibition of the COX-2 signaling pathway.

Caption: COX-2 signaling pathway and the point of inhibition.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of 1-(6-phenylpyrimidin-4-yl)ethanone derivatives as potential COX-2 inhibitors. The described synthetic protocol is robust and can be adapted for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The detailed in vitro assay protocol allows for reliable determination of the inhibitory potency and selectivity of the synthesized compounds. The provided data and pathway information serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(6-Phenylpyrimidin-4-yl)ethanone in Medicinal Chemistry

Abstract

1-(6-Phenylpyrimidin-4-yl)ethanone is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its unique chemical structure, featuring a phenyl group and a reactive acetyl moiety on a pyrimidine core, provides a versatile scaffold for the development of novel therapeutic agents. This document outlines the application of 1-(6-Phenylpyrimidin-4-yl)ethanone in medicinal chemistry, with a focus on its role in the synthesis of anticancer agents and kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a summary of the biological activities of its derivatives.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of this heterocyclic core allows for the fine-tuning of pharmacological properties. 1-(6-Phenylpyrimidin-4-yl)ethanone serves as a key building block in this context, enabling the introduction of various pharmacophores through reactions at its acetyl group. These modifications have led to the discovery of potent inhibitors of key biological targets implicated in cancer and other diseases.